3-Hydroxy-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one
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Overview
Description
3-Hydroxy-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one: is a complex organic compound that belongs to the indolinone family This compound is characterized by its unique structure, which includes a hydroxy group, an oxopropyl group, and a p-tolyloxyethyl group attached to an indolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Oxopropyl Group: The oxopropyl group can be attached through an aldol condensation reaction between an aldehyde and a ketone in the presence of a base.
Addition of the p-Tolyloxyethyl Group: The p-tolyloxyethyl group can be introduced through an etherification reaction using p-tolyl alcohol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group, resulting in the formation of secondary alcohols.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one: Similar structure but with a meta-tolyloxy group.
3-Hydroxy-3-(2-oxopropyl)-1-(2-(o-tolyloxy)ethyl)indolin-2-one: Similar structure but with an ortho-tolyloxy group.
3-Hydroxy-3-(2-oxopropyl)-1-(2-(p-methoxyphenoxy)ethyl)indolin-2-one: Similar structure but with a p-methoxyphenoxy group.
Uniqueness
The uniqueness of 3-Hydroxy-3-(2-oxopropyl)-1-(2-(p-tolyloxy)ethyl)indolin-2-one lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the p-tolyloxyethyl group, in particular, may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
3-hydroxy-1-[2-(4-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-7-9-16(10-8-14)25-12-11-21-18-6-4-3-5-17(18)20(24,19(21)23)13-15(2)22/h3-10,24H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCWXZBKCGUSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(C2=O)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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